(±)-Fluoxetine-d5 Oxalate (phenyl-d5)
CAS No.: 1219804-82-6
VCID: VC0196608
Molecular Formula: C19H20F3NO5
Molecular Weight: 404.4 g/mol
Purity: 95% by HPLC; 98% atom D
* For research use only. Not for human or veterinary use.

Description |
(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is a deuterated analogue of fluoxetine, a well-known selective serotonin reuptake inhibitor (SSRI) commonly prescribed for treating depression and other mental health conditions. The "d5" designation indicates that five hydrogen atoms in the molecule have been replaced with deuterium, a stable isotope of hydrogen. This isotopic labeling enhances the compound's stability and allows for precise tracking in biological studies using mass spectrometry techniques . Applications in Research(±)-Fluoxetine-d5 Oxalate (phenyl-d5) is primarily used in pharmacokinetic studies to investigate how drugs are absorbed, distributed, metabolized, and excreted in the body. By administering this isotopically labeled fluoxetine alongside the regular drug, researchers can distinguish between the two using mass spectrometry, providing insights into its absorption rate, distribution patterns, and elimination pathways . Biological ActivityThe biological activity of (±)-Fluoxetine-d5 Oxalate (phenyl-d5) mirrors that of its non-deuterated counterpart, fluoxetine. It exhibits significant antidepressant effects through serotonin reuptake inhibition and may have neuroprotective properties and influence neurogenesis in certain contexts. Interaction studies focus on its effects on various neurotransmitter systems, particularly serotonin, and its potential interactions with other neurotransmitter receptors like norepinephrine and dopamine. Comparison with Other SSRIsWhile (±)-Fluoxetine-d5 Oxalate (phenyl-d5) is a unique tool due to its isotopic labeling, other SSRIs like sertraline, paroxetine, and citalopram have different chemical structures and mechanisms of action. These compounds are used for similar therapeutic purposes but may have distinct side effects and efficacy profiles.
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CAS No. | 1219804-82-6 | |||||||||||||||
Product Name | (±)-Fluoxetine-d5 Oxalate (phenyl-d5) | |||||||||||||||
Molecular Formula | C19H20F3NO5 | |||||||||||||||
Molecular Weight | 404.4 g/mol | |||||||||||||||
IUPAC Name | N-methyl-3-(2,3,4,5,6-pentadeuteriophenyl)-3-[4-(trifluoromethyl)phenoxy]propan-1-amine;oxalic acid | |||||||||||||||
Standard InChI | InChI=1S/C17H18F3NO.C2H2O4/c1-21-12-11-16(13-5-3-2-4-6-13)22-15-9-7-14(8-10-15)17(18,19)20;3-1(4)2(5)6/h2-10,16,21H,11-12H2,1H3;(H,3,4)(H,5,6)/i2D,3D,4D,5D,6D; | |||||||||||||||
Standard InChIKey | CKOSCBUBUNGPOY-CERKJNTMSA-N | |||||||||||||||
Isomeric SMILES | [2H]C1=C(C(=C(C(=C1[2H])[2H])C(CCNC)OC2=CC=C(C=C2)C(F)(F)F)[2H])[2H].C(=O)(C(=O)O)O | |||||||||||||||
Canonical SMILES | CNCCC(C1=CC=CC=C1)OC2=CC=C(C=C2)C(F)(F)F.C(=O)(C(=O)O)O | |||||||||||||||
Purity | 95% by HPLC; 98% atom D | |||||||||||||||
Related CAS | 114414-02-7 (unlabelled) 1173020-43-3 (hydrocholoride) |
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Synonyms | N-Methyl-3-(p-trifluoromethylphenoxy)-3-phenylpropylamine Oxalate | |||||||||||||||
Tag | Fluoxetine Impurities | |||||||||||||||
PubChem Compound | 119025562 | |||||||||||||||
Last Modified | Aug 15 2023 |
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